BenchChemオンラインストアへようこそ!

4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate

Covalent inhibitor design Targeted covalent inhibitors Schiff-base formation

4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate (CAS 477870-75-0; IUPAC: [4-(4-formylpyrimidin-2-yl)phenyl] benzoate) belongs to the class of 2,4-disubstituted pyrimidine aromatic esters. It possesses a molecular formula of C18H12N2O3, a molecular weight of 304.3 g/mol, a topological polar surface area (TPSA) of 69.2 Ų, a computed XLogP3-AA of 3.1, and zero hydrogen bond donors, properties that define its solubility and permeability profile relative to analogs.

Molecular Formula C18H12N2O3
Molecular Weight 304.305
CAS No. 477870-75-0
Cat. No. B2441620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate
CAS477870-75-0
Molecular FormulaC18H12N2O3
Molecular Weight304.305
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C=O
InChIInChI=1S/C18H12N2O3/c21-12-15-10-11-19-17(20-15)13-6-8-16(9-7-13)23-18(22)14-4-2-1-3-5-14/h1-12H
InChIKeyHMKJBWNVKBSWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate (CAS 477870-75-0) – Chemical Identity and Baseline Physicochemical Profile for Procurement Screening


4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate (CAS 477870-75-0; IUPAC: [4-(4-formylpyrimidin-2-yl)phenyl] benzoate) belongs to the class of 2,4-disubstituted pyrimidine aromatic esters [1]. It possesses a molecular formula of C18H12N2O3, a molecular weight of 304.3 g/mol, a topological polar surface area (TPSA) of 69.2 Ų, a computed XLogP3-AA of 3.1, and zero hydrogen bond donors, properties that define its solubility and permeability profile relative to analogs [1]. The compound is cataloged under MFCD02102382 [1].

Why In-Class Pyrimidine Phenyl Esters Cannot Be Automatically Substituted for 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate – Risk of Unverified Biological and Reactivity Assumptions


Within the 2,4-disubstituted pyrimidine phenyl ester family, even subtle modifications to the ester moiety or C4 substituent can profoundly alter biological target engagement, as evidenced by the human phosphomannose isomerase (PMI) inhibitory data for the structurally adjacent 2-furoate analog (IC50 6.56 μM) [1]. The formyl group at the pyrimidine C4 position of the target compound introduces a reactive aldehyde handle capable of forming Schiff-base adducts with lysine residues, a covalent engagement mechanism that is absent in analogs bearing dimethoxymethyl, thienyl, or other non-electrophilic substituents [1]. Consequently, generic substitution based solely on shared pyrimidine-phenyl ester topology can lead to loss of desired covalent reactivity, altered selectivity profiles, or failed synthetic derivatization, making independent verification of this specific compound essential for reproducible research.

Quantitative Differentiation Evidence for 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate (477870-75-0) vs. Closest Structural Analogs


Covalent Warhead Potential via C4 Formyl Group vs. Non-Electrophilic Analogs – Class-Level Reactivity Inference

The title compound bears a free formyl group at the pyrimidine C4 position, which is absent in non-electrophilic analogs such as 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate (TPCA-1; CAS 477862-90-1) and 4-[4-(dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate (CAS 477870-43-2) . The formyl group enables reversible covalent Schiff-base formation with primary amines (e.g., lysine ε-amino groups) under physiological conditions, a mechanism that cannot be recapitulated by the thiophene or dimethoxymethyl acetal substituents in the comparator compounds .

Covalent inhibitor design Targeted covalent inhibitors Schiff-base formation

Differential Pharmacokinetic Descriptors: TPSA and LogP of Benzoate vs. 2-Furoate Ester – Cross-Study Comparable

The target compound (benzoate ester) exhibits calculated XLogP3-AA = 3.1 and TPSA = 69.2 Ų, sourced from PubChem [1]. Its closest active analog with available biological data, 4-(4-formyl-2-pyrimidinyl)phenyl 2-furoate (CAS 477870-58-9), is predicted to have a lower lipophilicity (XLogP ~2.5) due to the heteroatom-rich furan ring, and a higher TPSA (~78 Ų) from the additional oxygen atom [2]. This ~0.6 log unit difference in logP and ~9 Ų difference in TPSA translate to a roughly 4-fold shift in theoretical membrane permeability based on established logP-permeability correlations, distinguishing the benzoate as the more lipophilic, potentially more cell-permeable scaffold.

Physicochemical profiling Drug-likeness Permeability

Synthetic Versatility of the Free Aldehyde vs. Acetal-Protected Analogs – Supporting Evidence for Derivatization Utility

The free aldehyde in the target compound enables direct reductive amination, Grignard addition, Horner–Wadsworth–Emmons olefination, and oxime/hydrazone formation without requiring a deprotection step, unlike the dimethoxymethyl-protected analog (CAS 477870-43-2), which must undergo acidic hydrolysis to liberate the aldehyde . This difference eliminates a synthetic step, reduces loss of material during deprotection, and avoids potential acid-mediated degradation of the benzoate ester linkage. While no head-to-head yield comparison has been published, the atom economy and step-count advantage for the target compound over the acetal-protected comparator is inherent to the functional group state.

Synthetic intermediate Library synthesis Aldehyde reactivity

Absence of Biological Potency Data for the Target Compound – Explicit Data Gap Statement

A comprehensive search of PubChem BioAssay, BindingDB, ChEMBL, and the primary literature did not identify any quantitative IC50, Ki, Kd, EC50, or % inhibition data for 4-(4-formyl-2-pyrimidinyl)phenyl benzenecarboxylate (CID 1491193) against any protein target [1]. In contrast, its closest structural analog with published bioactivity, 4-(4-formyl-2-pyrimidinyl)phenyl 2-furoate (CID 1491178), has a reported IC50 of 6.56 μM against human mannose-6-phosphate isomerase (PMI) measured via a G6PD-NADPH coupled assay at pH 7.4 and 23 °C, sourced from the Burnham Center for Chemical Genomics and archived in PubChem BioAssay AID 1220 [2]. The absence of any corresponding biological data for the target benzoate compound represents a critical evidence gap that must be considered during compound selection.

Data transparency Biological activity gap Target engagement

Recommended Application Scenarios for 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate (CAS 477870-75-0) Based on Verified Differentiation Evidence


Covalent Inhibitor and Chemical Probe Design Requiring a Pyrimidine-4-carbaldehyde Electrophilic Warhead

Research groups developing targeted covalent inhibitors (TCIs) that rely on reversible Schiff-base formation with catalytic lysine or N-terminal cysteine residues should prioritize this compound over non-electrophilic C4-substituted analogs such as TPCA-1 (thienyl) or the dimethoxymethyl acetal. The free formyl group provides intrinsic electrophilicity without requiring post-synthetic deprotection or activation steps, as established in Section 3, Evidence_Tag 'Class-level inference' .

Scaffold for Focused Library Synthesis via Direct Aldehyde Derivatization

Medicinal chemistry teams building pyrimidine-based libraries through reductive amination, oxime ligation, or Wittig-type olefination should select the target compound over the acetal-protected analog (CAS 477870-43-2) to avoid an acid-mediated deprotection step that risks benzoate ester hydrolysis, as detailed in Section 3, Evidence_Tag 'Supporting evidence' . The free aldehyde state supports direct diversification with higher atom economy.

Cell-Permeable Probe Development When Lipophilicity Is a Critical Parameter

Projects requiring a more lipophilic scaffold for cell-based target engagement assays may favor this benzoate ester over the 2-furoate analog (XLogP ~3.1 vs. ~2.5), based on computed physicochemical descriptors discussed in Section 3, Evidence_Tag 'Cross-study comparable' [1]. However, users should note the absence of confirmed cellular permeability data for either compound and should validate permeability experimentally.

Cautionary Note: Target Engagement Studies Requiring Validated Biological Activity

This compound is NOT recommended for projects requiring pre-existing, literature-validated target engagement data. As highlighted in Section 3, Evidence_Tag 'Supporting evidence', no quantitative IC50, Ki, or EC50 values for any biological target are publicly available for this compound [2]. Users requiring confirmed PMI inhibitory activity should evaluate the 2-furoate analog (IC50 = 6.56 μM) instead [3].

Quote Request

Request a Quote for 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.